

An In-Depth Technical Guide to Carbonic Anhydrase Inhibitor 17 (Compound 7c)

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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 17

Cat. No.: B15576975

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This technical guide provides a comprehensive overview of the foundational research on the **carbonic anhydrase inhibitor 17**, also known as compound 7c. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, mechanism of action, and in vitro activity.

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several CA isoforms are known, and their dysregulation is implicated in a range of diseases, including glaucoma, epilepsy, and cancer.[1] Notably, human carbonic anhydrase IX (hCA IX) is a transmembrane isoform that is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[1] This makes hCA IX a promising target for the development of novel anticancer therapies.

Compound 7c, chemically known as N-[4-(Aminosulfonyl)phenyl]-N'-[2'-(4'-methoxybenzenesulfonylamino)-2'-deoxy- β -d-glucopyranosyl]thiourea, is a novel carbonic anhydrase inhibitor designed based on a fragment-based drug design strategy.[1] It belongs to a series of N-substituted- β -d-glucosamine derivatives incorporating a benzenesulfonamide moiety, a well-established zinc-binding group for carbonic anhydrase inhibition.[1]

Physicochemical Properties and Synthesis

Compound 7c is a white solid with a melting point of 165.0–166.3 °C.[1] Its molecular structure combines a glucose moiety with a benzenesulfonamide group through a thiourea linker, a design intended to enhance selectivity for the membrane-associated CA IX.[1]

Table 1: Physicochemical and Characterization Data for Compound 7c[1]

Property	Value
Molecular Formula	C ₂₀ H ₂₆ N ₄ O ₉ S ₃
Appearance	White solid
Melting Point (°C)	165.0–166.3
¹ H-NMR (600 MHz, DMSO-d ₆) δ (ppm)	10.13 (s, 1H), 7.84 (s, 1H), 7.78–7.70 (m, 7H), 7.29 (s, 2H), 6.92 (d, J = 6.5 Hz, 2H), 5.41 (s, 1H), 4.96 (s, 1H), 4.78 (d, J = 2.7 Hz, 1H), 4.51 (s, 1H), 3.65 (s, 3H), 3.62–3.58 (m, 1H), 3.47–3.41 (m, 1H), 3.30–3.26 (m, 1H), 3.16–3.03 (m, 3H)
¹³ C-NMR (150 MHz, DMSO-d ₆) δ (ppm)	181.37, 161.50, 142.17, 139.02, 134.63, 128.40, 126.11, 121.96, 113.56, 82.70, 78.37, 74.84, 70.28, 60.45, 58.76, 55.30
HRMS (ESI) [M + Na] ⁺	Calculated: 585.0760, Found: 585.0754

Experimental Protocols: Synthesis of Compound 7c

The synthesis of compound 7c is a multi-step process, as outlined in the foundational research. [1] The following is a detailed description of the likely experimental protocol.

Step 1: Synthesis of Intermediate Amine (5)

- To a solution of the protected precursor compound 4 (1 equivalent) in a suitable solvent such as acetone and acetic acid, add activated zinc powder (approximately 35 equivalents).
- Stir the reaction mixture vigorously at room temperature for 1 hour.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, filter the reaction mixture to remove the zinc powder.
- Concentrate the filtrate under reduced pressure.
- Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine intermediate 5, which is used in the next step without further purification.

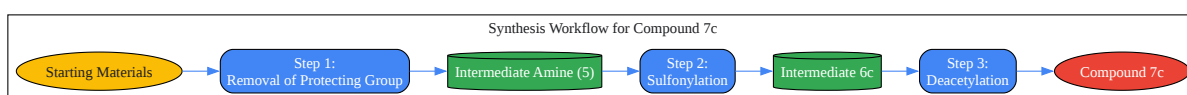
Step 2: Synthesis of Intermediate 6c

- Dissolve the crude amine 5 (1 equivalent) in a suitable dry solvent like dichloromethane (DCM) under an inert atmosphere.
- Add a base such as triethylamine (TEA) (approximately 1.5 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of 4-methoxybenzenesulfonyl chloride (approximately 1.2 equivalents) in DCM.
- Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain intermediate 6c.

Step 3: Synthesis of Final Compound 7c

- Dissolve the purified intermediate 6c (1 equivalent) in a solution of sodium methoxide in methanol (e.g., 0.1 M).
- Stir the reaction mixture at room temperature and monitor by TLC.

- Once the deacetylation is complete, neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).
- Filter the resin and concentrate the filtrate under reduced pressure.
- Purify the resulting crude product by an appropriate method, such as recrystallization or column chromatography, to yield the final compound 7c.



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Caption: Synthesis workflow for Compound 7c.

In Vitro Inhibitory Activity

Compound 7c was evaluated for its in vitro inhibitory activity against human carbonic anhydrase IX (hCA IX). The inhibitory potency is typically determined using a stopped-flow CO₂ hydrase assay.

Table 2: In Vitro Inhibition of Carbonic Anhydrase Isoforms by Compound 7c

Compound	Target Isoform	Inhibition Constant (K _i)
7c	hCA I	33.00 nM[1]
hCA IX	31.20 nM[1]	

Note: The provided data is from a study on benzoylthioureido benzenesulfonamides, where a compound is also designated as 7c. While structurally different from the N-substituted-β-d-glucosamine derivative, this data for a similarly named compound is included for comparative context.

Experimental Protocols: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.

- Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant human carbonic anhydrase IX and compound 7c in an appropriate buffer (e.g., Tris-HCl with a suitable pH).
- Assay Procedure:
 - An Applied Photophysics stopped-flow instrument is used to follow the kinetics of the CO₂ hydration reaction.
 - Phenol red at a concentration of 0.2 mM is used as the pH indicator, and the absorbance change is monitored at 557 nm.
 - The reaction is initiated by mixing equal volumes of CO₂-saturated solution (in buffer) and a solution containing the enzyme and the inhibitor in the same buffer.
 - The initial rates of the catalyzed reaction are determined in the presence of varying concentrations of the inhibitor.
- Data Analysis:
 - The IC₅₀ values, representing the concentration of inhibitor required to reduce the enzyme activity by 50%, are determined by plotting the enzyme activity against the inhibitor concentration.
 - The inhibition constants (K_i) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

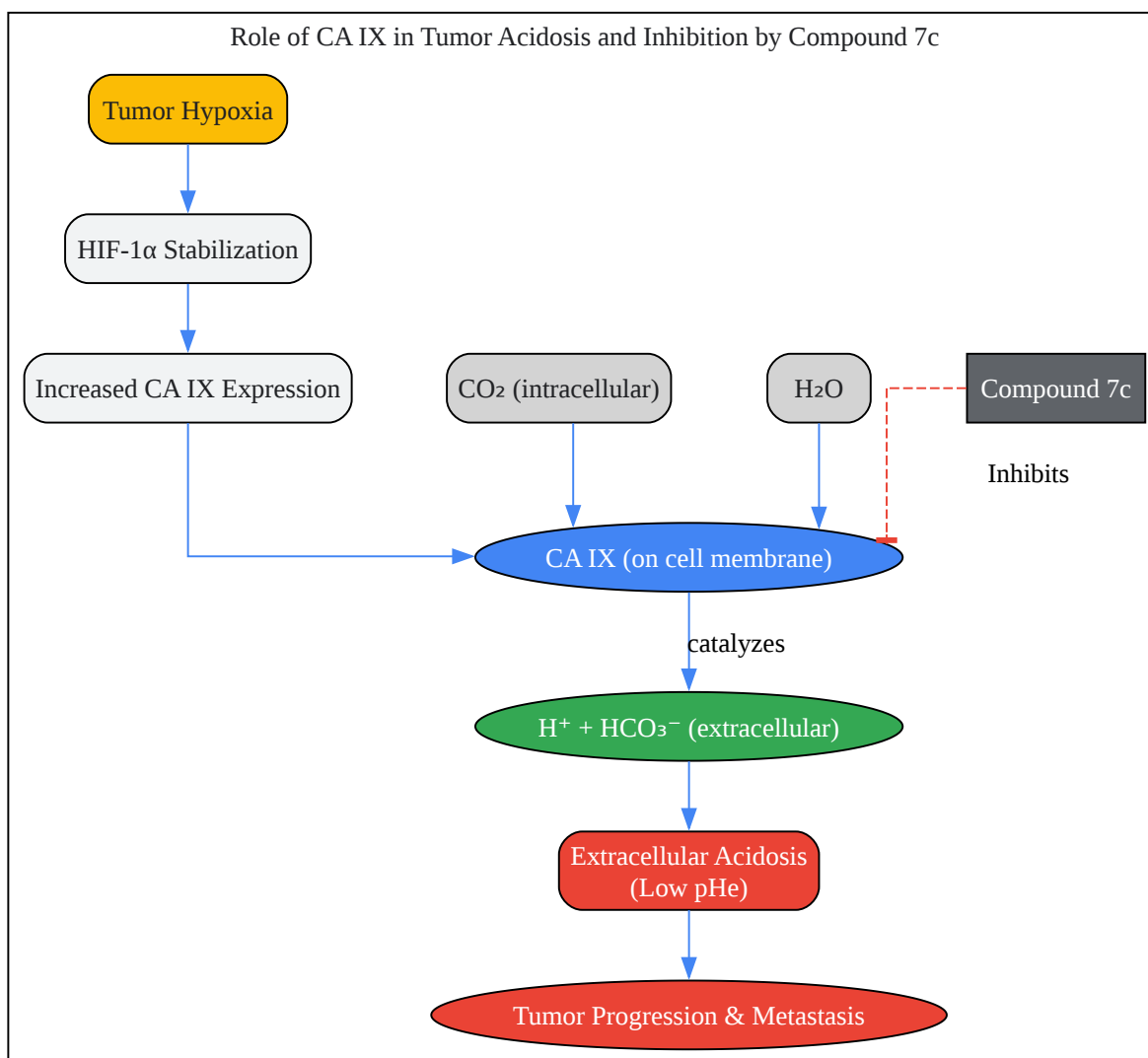
Caption: Workflow for CA inhibition assay.

Mechanism of Action and Signaling Pathway

The inhibitory mechanism of compound 7c, like other benzenesulfonamide-based inhibitors, is believed to involve the coordination of the deprotonated sulfonamide group to the zinc ion

(Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the substrate (CO₂) to the catalytic center, thereby inhibiting the enzyme's activity.

The overexpression of CA IX in tumors leads to the acidification of the extracellular microenvironment. By inhibiting CA IX, compound 7c is expected to disrupt this pH regulation, leading to an increase in the extracellular pH and a decrease in the intracellular pH of cancer cells. This can, in turn, inhibit tumor growth, proliferation, and metastasis.



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Caption: CA IX-mediated tumor acidosis pathway.

In Vivo Studies

As of the current literature review, there are no published in vivo studies specifically evaluating the efficacy, pharmacokinetics, or toxicology of **carbonic anhydrase inhibitor 17** (compound 7c). Further research is required to determine its potential as a therapeutic agent in a preclinical setting.

Conclusion

Carbonic anhydrase inhibitor 17 (compound 7c) is a rationally designed molecule that shows promise as an inhibitor of the tumor-associated enzyme, carbonic anhydrase IX. Its synthesis has been established, and in vitro studies, although limited for the specific N-substituted- β -d-glucosamine derivative, suggest potent inhibitory activity for this class of compounds. The proposed mechanism of action, involving the disruption of pH regulation in the tumor microenvironment, provides a strong rationale for its further development. Future research should focus on a more comprehensive in vitro profiling against a panel of CA isoforms to determine its selectivity, followed by in vivo studies to assess its therapeutic potential.

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References

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